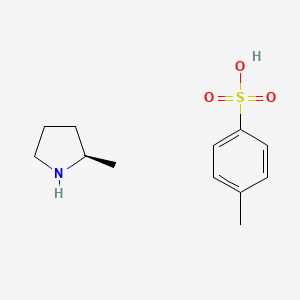

(R)-2-Methylpyrrolidine tosylate

Übersicht

Beschreibung

®-2-Methylpyrrolidine tosylate is an organic compound that belongs to the class of tosylates, which are widely used in organic synthesis Tosylates are known for their excellent leaving group properties, making them valuable intermediates in various chemical reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Methylpyrrolidine tosylate typically involves the reaction of ®-2-Methylpyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the nucleophilic attack of the nitrogen atom in ®-2-Methylpyrrolidine on the sulfur atom of TsCl, resulting in the formation of the tosylate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of ®-2-Methylpyrrolidine tosylate follows similar principles but may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methylpyrrolidine tosylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, ®-2-Methylpyrrolidine tosylate can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium halides (e.g., NaCl, NaBr), potassium cyanide (KCN), and primary or secondary amines.

Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

(R)-2-Methylpyrrolidine tosylate is typically synthesized from (R)-2-methylpyrrolidine through a tosylation reaction, where the hydroxyl group is converted into a better leaving group by the introduction of a tosyl group. This transformation enhances the compound's utility in nucleophilic substitution reactions. The general reaction can be summarized as follows:

This compound is characterized by its stability and ability to participate in various chemical reactions, making it an ideal candidate for further synthetic applications.

Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the synthesis of histamine H3 receptor ligands, which are important for treating neurological disorders . The compound's ability to facilitate the formation of chiral centers is critical in developing drugs with specific stereochemistry.

Asymmetric Synthesis

The compound is employed in asymmetric synthesis processes, particularly using transaminases. Research indicates that this compound can be transformed into various 2-substituted pyrrolidines with high enantioselectivity, which are valuable in medicinal chemistry . This application showcases its role in producing bioactive molecules with desired pharmacological properties.

Radiolabeling

In radiochemistry, this compound has been used as a precursor for radiolabeled compounds. For example, it plays a role in the preparation of fluorinated amino acids for positron emission tomography (PET) imaging studies. The compound's tosyl group allows for efficient nucleophilic substitution reactions that introduce fluorine-18 into the molecular structure .

Case Studies

Wirkmechanismus

The mechanism of action of ®-2-Methylpyrrolidine tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group enhances the reactivity of the compound by stabilizing the transition state and facilitating the departure of the leaving group. This property is crucial in both substitution and elimination reactions, where the tosylate group is replaced or eliminated, respectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonate (Mesylate): Similar to tosylates, mesylates are excellent leaving groups and are used in similar types of reactions.

Trifluoromethanesulfonate (Triflate): Triflates are even better leaving groups than tosylates and are used in highly demanding synthetic applications.

Uniqueness

®-2-Methylpyrrolidine tosylate is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. This stereochemistry is essential in the development of pharmaceuticals and other biologically active molecules .

Biologische Aktivität

(R)-2-Methylpyrrolidine tosylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and its implications in therapeutic applications, particularly focusing on its role in modulating ion channels and its use as a building block in drug development.

Synthesis and Properties

This compound is synthesized from (R)-2-methylpyrrolidine through tosylation, which involves the reaction of the amine with p-toluenesulfonyl chloride (tosyl chloride). This process yields a stable tosylate salt that can be utilized as a reactive intermediate in various organic syntheses. The compound is characterized by its specific optical activity and can be represented by the following structural formulas:

- SMILES : C[C@@H]1CCCN1

- InChI Key : RGHPCLZJAFCTIK-RXMQYKEDSA-N

Modulation of Ion Channels

Recent studies have highlighted the significance of (R)-2-methylpyrrolidine derivatives in modulating T-type calcium channels, which are implicated in various neurological disorders and pain mechanisms. For instance, research has shown that pyrrolidine-based compounds can act as potent inhibitors of Ca_v3.1 and Ca_v3.2 channels, demonstrating efficacy in animal models for neuropathic pain treatment. One study reported a derivative exhibiting satisfactory pharmacokinetic properties and significant improvements in pain symptoms in both spinal nerve ligation (SNL) and streptozotocin (STZ) induced neuropathic pain models .

Potential Therapeutic Applications

The biological activity of this compound extends beyond ion channel modulation. The compound serves as a key building block for synthesizing various biologically active molecules, including histamine H3 receptor antagonists and inhibitors of leucine-rich repeat kinase 2 (LRRK2), which are relevant in treating neurodegenerative diseases .

Case Studies

-

Neuropathic Pain Treatment :

- Study : A novel pyrrolidine-based T-type calcium channel inhibitor was synthesized and evaluated for its analgesic properties.

- Findings : The compound demonstrated significant efficacy in reducing pain behaviors in animal models, suggesting its potential as a therapeutic agent for neuropathic pain .

-

Drug Development :

- Research : The compound's utility as a synthetic intermediate was explored, leading to the development of several derivatives with enhanced biological profiles.

- Outcome : These derivatives showed improved selectivity and potency against specific biological targets, indicating the versatility of this compound in drug discovery .

Data Tables

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDRZKLQBDQTN-QDXATWJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609435 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204387-55-3 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.